Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15745478
InChI: InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3
SMILES:
Molecular Formula: C11H23NO2Si2
Molecular Weight: 257.48 g/mol

Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate

CAS No.:

Cat. No.: VC15745478

Molecular Formula: C11H23NO2Si2

Molecular Weight: 257.48 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate -

Specification

Molecular Formula C11H23NO2Si2
Molecular Weight 257.48 g/mol
IUPAC Name methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
Standard InChI InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3
Standard InChI Key LXLWSGMFIOVOTH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C

Introduction

Chemical Identity and Physicochemical Properties

Molecular Architecture

Methyl 4-[bis(trimethylsilyl)amino]-2-butynoate belongs to the class of silylated alkynes, with the systematic IUPAC name methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate. Its molecular formula, C₁₁H₂₃NO₂Si₂, reflects a hybrid structure combining a methyl ester, a bis(trimethylsilyl)amide group, and a conjugated alkyne (Figure 1). The trimethylsilyl (TMS) groups confer steric bulk and electronic stabilization, while the alkyne moiety provides a reactive site for cycloadditions and cross-coupling reactions .

Table 1: Key molecular descriptors

PropertyValueSource
Molecular weight257.48 g/mol
SMILESCOC(=O)C#CCN(Si(C)C)[Si]
InChIKeyLXLWSGMFIOVOTH-UHFFFAOYSA-N
Hybridizationsp-hybridized alkyne

Synthesis and Manufacturing

Reaction Pathways

The synthesis of methyl 4-[bis(trimethylsilyl)amino]-2-butynoate typically proceeds via a multi-step sequence involving:

  • Silylation of Propargylamine Derivatives: Reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine, yielding the bis(trimethylsilyl)amide intermediate.

  • Esterification: Treatment of the silylated intermediate with methanol under acidic conditions to form the methyl ester.

Critical Parameters:

  • Temperature: Reactions are conducted at 0–25°C to prevent desilylation or alkyne polymerization.

  • Atmosphere: Strictly anhydrous conditions under nitrogen or argon are essential to avoid hydrolysis of TMS groups.

Scalability and Purification

Industrial-scale production employs continuous-flow reactors to enhance yield (reported >85%) and minimize side reactions. Purification via fractional distillation or silica gel chromatography ensures >98% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Reactivity and Mechanistic Insights

Huisgen Cycloaddition

The alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with high regioselectivity. The TMS groups act as transient protecting groups, which can be removed post-reaction using tetrabutylammonium fluoride (TBAF).

Mechanism:

  • Copper Coordination: The alkyne binds to Cu(I), forming a π-complex.

  • Cycloaddition: Reaction with an organic azide yields a triazole-copper intermediate.

  • Protodemetallation: Acidic workup liberates the triazole product.

Cross-Coupling Reactions

The compound serves as a substrate in Sonogashira couplings, enabling the synthesis of conjugated enynes. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling with aryl halides, with the TMS groups enhancing stability during the reaction.

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 4-[bis(trimethylsilyl)amino]-2-butynoate is a precursor to β-lactam antibiotics and kinase inhibitors. Its alkyne functionality allows modular incorporation into target molecules via click chemistry.

Polymer Science

The compound’s triple bond enables radical polymerization, yielding poly(alkyne)s with tunable electronic properties. These polymers find use in organic semiconductors and conductive coatings.

Table 2: Application case studies

ApplicationOutcomeReference
Anticancer drug synthesisImproved yield (92%) of triazole-linked inhibitors
Conductive polymer filmConductivity: 10⁻³ S/cm

Future Directions

Emerging research explores photocatalytic applications and the development of water-stable silylating agents to broaden synthetic utility. Computational studies aim to optimize reaction pathways using density functional theory (DFT).

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